molecular formula C24H36O25S2-2 B12316925 [6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate

[6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate

Cat. No.: B12316925
M. Wt: 788.7 g/mol
InChI Key: ZNOZWUKQPJXOIG-UHFFFAOYSA-L
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Description

Kappa-Carrageenan is a natural linear sulfated polysaccharide extracted from red edible seaweeds, particularly from the species Kappaphycus alvarezii. It is widely used in the food industry for its gelling, thickening, and stabilizing properties. Kappa-Carrageenan forms strong, rigid gels in the presence of potassium ions and reacts with dairy proteins, making it a valuable ingredient in various food products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kappa-Carrageenan is typically extracted from red seaweeds through a series of steps involving alkaline treatment, filtration, and precipitation. The seaweed is first washed and then treated with an alkaline solution, usually potassium hydroxide, to extract the carrageenan. The solution is then filtered to remove impurities, and the carrageenan is precipitated using alcohol or potassium chloride. The precipitated carrageenan is then dried and milled into a fine powder .

Industrial Production Methods

Industrial production of Kappa-Carrageenan involves large-scale farming of seaweeds, particularly in regions like the Philippines and Indonesia. The harvested seaweed is processed in factories where it undergoes the same extraction process as described above but on a much larger scale. The final product is then packaged and distributed for use in various industries .

Chemical Reactions Analysis

Types of Reactions

Kappa-Carrageenan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. These reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include various Kappa-Carrageenan derivatives with altered gelling, thickening, and stabilizing properties. These derivatives can be tailored for specific applications in the food, pharmaceutical, and cosmetic industries .

Scientific Research Applications

Kappa-Carrageenan has a wide range of scientific research applications, including:

Mechanism of Action

Kappa-Carrageenan exerts its effects primarily through its ability to form strong, rigid gels in the presence of potassium ions. This gelling property is due to the formation of helical structures that trap water molecules, creating a gel matrix. The sulfate groups on the Kappa-Carrageenan molecule interact with proteins and other molecules, stabilizing the gel structure. This mechanism is utilized in various applications, from food products to biomedical devices .

Comparison with Similar Compounds

Kappa-Carrageenan is often compared with other types of carrageenan, such as Iota-Carrageenan and Lambda-Carrageenan:

    Iota-Carrageenan: Forms soft gels in the presence of calcium ions and is used in applications requiring more flexible gels.

    Lambda-Carrageenan: Does not form gels but is used as a thickener in dairy products.

Kappa-Carrageenan is unique in its ability to form strong, rigid gels, making it particularly valuable in applications requiring firm textures, such as in certain food products and biomedical applications .

Conclusion

Kappa-Carrageenan is a versatile compound with a wide range of applications in various industries Its unique gelling properties, combined with its biocompatibility and ability to undergo various chemical modifications, make it a valuable ingredient in food, pharmaceutical, and cosmetic products

Properties

IUPAC Name

[6-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOZWUKQPJXOIG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O25S2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11114-20-8
Record name κ-Carrageenan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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